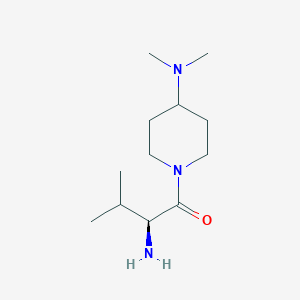

(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one

Description

(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one is a piperidine-derived compound featuring a dimethylamino substituent at the 4-position of the piperidine ring. The compound is listed as discontinued by CymitQuimica, indicating possible challenges in synthesis, stability, or pharmacological performance .

Properties

IUPAC Name |

(2S)-2-amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-10(6-8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKRDIPBZBTMMX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(CC1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one, often referred to as a piperidine derivative, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H25N3O |

| Molar Mass | 227.35 g/mol |

| Density | 1.01 g/cm³ (predicted) |

| Boiling Point | 352.1 °C (predicted) |

| pKa | 9.13 (predicted) |

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural similarity to known psychoactive substances suggests it could have stimulant effects, potentially influencing mood and cognitive functions.

Neuropharmacological Effects

Studies have shown that piperidine derivatives can exhibit significant neuropharmacological activities. For instance, compounds with similar structures have been evaluated for their effects on:

- Dopamine Receptors : Modulation of dopamine receptors can lead to effects on mood and behavior.

- Serotonin Receptors : Interaction with serotonin receptors may influence anxiety and depression-related behaviors.

Case Study 1: Structure-Activity Relationship Analysis

A detailed SAR analysis was conducted on a series of piperidine derivatives, including this compound. The study focused on modifications to the piperidine ring and their impact on biological activity. Key findings included:

- Electron-withdrawing groups significantly enhanced antibacterial efficacy.

- Substitutions at specific positions on the piperidine ring correlated with increased potency against bacterial strains .

Case Study 2: Neuropharmacological Profiling

In a neuropharmacological profiling study, derivatives similar to this compound were subjected to behavioral tests in animal models. Results indicated:

Scientific Research Applications

Pharmacological Applications

a. Potential as a Psychoactive Substance

MDMPA has been studied for its psychoactive properties, particularly as a stimulant. Its structural similarity to other psychoactive compounds suggests potential effects on the central nervous system (CNS). Research indicates that compounds with a piperidine structure often exhibit significant interactions with neurotransmitter systems, particularly dopamine and norepinephrine pathways. This positions MDMPA as a candidate for further exploration in treating conditions such as ADHD or depression .

b. Analgesic Properties

Studies have indicated that compounds similar to MDMPA may possess analgesic properties. The modulation of pain pathways through neurotransmitter interaction could make MDMPA a valuable compound in pain management research. The development of selective compounds that target specific receptors can lead to new analgesics with fewer side effects than current medications .

Neuroscientific Research

a. Mechanism of Action Studies

Research into the mechanism of action of MDMPA is vital for understanding its potential therapeutic benefits. Preliminary studies suggest that MDMPA may enhance dopaminergic activity, which could have implications for neurodegenerative diseases such as Parkinson's disease. Investigating how MDMPA interacts with dopamine receptors can provide insights into developing neuroprotective strategies .

b. Behavioral Studies

Behavioral studies involving MDMPA can elucidate its effects on cognition and mood. Animal models are often employed to assess the compound's impact on learning, memory, and anxiety-related behaviors. Such studies are crucial for determining the safety and efficacy of MDMPA in potential therapeutic applications .

Synthetic Chemistry

a. Synthesis and Derivatives

The synthesis of MDMPA involves various chemical methodologies that are relevant for developing related compounds with enhanced properties. Researchers are exploring synthetic routes to create derivatives that may exhibit improved pharmacological profiles or reduced toxicity. This aspect of research is critical for advancing drug development processes .

b. Use in Drug Discovery

MDMPA serves as a lead compound in drug discovery programs aimed at developing novel therapeutics targeting CNS disorders. The ability to modify its structure to enhance selectivity and potency makes it a valuable scaffold in medicinal chemistry .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs:

Key Structural and Functional Differences

Heterocycle Backbone

- Piperidine vs. Pyrrolidine : The target compound and its piperidine analogs (e.g., ) have a six-membered ring, which may offer greater conformational flexibility compared to five-membered pyrrolidine derivatives (e.g., ). Piperidine derivatives are often preferred in drug design for their balanced pharmacokinetic properties .

Substituent Effects

- 4-Dimethylamino (Target): The dimethylamino group is a strong electron donor, increasing basicity (pKa ~8–10) and solubility in acidic environments. This contrasts with halogenated analogs (e.g., 3-chloro in , 3-bromo in ), which are electronegative and may reduce metabolic stability.

Molecular Weight and Complexity

- The target compound is likely lighter (~300–320 g/mol) compared to bulkier analogs like C21H33N3O (343.51 g/mol, ). Lower molecular weight may improve bioavailability but reduce target affinity.

Preparation Methods

Nucleophilic Substitution and Piperidine Functionalization

The core piperidine scaffold is typically functionalized via nucleophilic substitution. A common route involves reacting 4-(dimethylamino)piperidine with a suitably activated ketone precursor. For instance, 1-bromo-3-methylbutan-1-one serves as an electrophilic partner, where the bromine atom is displaced by the piperidine’s nitrogen under basic conditions .

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Temperature : 0°C to room temperature

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the piperidine’s lone pair attacks the electrophilic carbon of the bromoketone. Steric hindrance from the 3-methyl group necessitates prolonged reaction times (12–24 hours) for complete conversion .

Purification :

Crude products are purified via silica gel chromatography (hexane:ethyl acetate, 3:7) or recrystallization from ethanol/water mixtures .

Reductive Amination for Amino Group Installation

The (S)-configured amino group is introduced via asymmetric reductive amination. 3-Methyl-2-oxobutanal is condensed with a chiral amine auxiliary, followed by hydrogenation.

Procedure :

-

Condensation : React 3-methyl-2-oxobutanal with (R)- or (S)-α-methylbenzylamine in methanol at 50°C for 6 hours.

-

Reduction : Use sodium cyanoborohydride (NaBH3CN) in acetic acid to reduce the imine intermediate .

-

Deprotection : Remove the chiral auxiliary via hydrogenolysis (H2/Pd-C) to yield the free (S)-amine.

Key Parameters :

Limitations :

Multi-step deprotection risks racemization, necessitating strict anhydrous conditions.

Asymmetric Catalysis Using Chiral Ligands

Transition-metal-catalyzed asymmetric hydrogenation offers a streamlined route. A prochiral ketone precursor, 1-(4-dimethylamino-piperidin-1-yl)-3-methylbutan-1-one , is hydrogenated using a Ru-BINAP catalyst.

Catalytic System :

-

Catalyst : RuCl2[(R)-BINAP]

-

Solvent : Methanol or ethanol

-

Pressure : 50–100 bar H2

Performance Metrics :

Advantages :

Single-step enantioselectivity avoids auxiliary-based steps, enhancing atom economy .

Industrial-Scale Synthesis via Continuous Flow Reactors

For large-scale production, continuous flow systems optimize heat and mass transfer. A patented method (US7407955B2) describes:

Steps :

-

Piperidine Alkylation : 4-Dimethylaminopiperidine and bromoketone are mixed in a microreactor (residence time: 10 minutes).

-

In-line Purification : Integrated liquid-liquid extraction removes excess reagents.

-

Crystallization : Anti-solvent addition (e.g., heptane) induces precipitation .

Throughput :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Sub. | 65–78 | N/A | Moderate | Simplicity |

| Reductive Amination | 52–60 | >98 | Low | High enantioselectivity |

| Asymmetric Catalysis | 70–85 | 97–99 | High | Single-step, no auxiliaries |

| Continuous Flow | 80–90 | N/A | Industrial | High throughput, purity |

Key Intermediates and Their Roles

| Intermediate | Structure | Role |

|---|---|---|

| 4-Dimethylaminopiperidine | C7H16N2 | Nucleophilic scaffold |

| 1-Bromo-3-methylbutan-1-one | C5H9BrO | Electrophilic ketone precursor |

| (S)-α-Methylbenzylamine | C8H11N | Chiral auxiliary for amination |

| Ru-BINAP Complex | C44H32Cl2P2Ru | Catalyst for asymmetric hydrogenation |

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.